5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone
Overview
Description
5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C25H20Cl2N2O4S and its molecular weight is 515.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 514.0520837 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally related to the aforementioned chemical, highlights their antibacterial and anticancer properties. These compounds are synthesized through cyclization reactions and evaluated for their biological activities, demonstrating the versatility of the 2-thioxoimidazolidinone scaffold in drug design (M. Sherif, I.M.S. Eldeen, & E. Helal, 2013).
Antimicrobial and Anticancer Activities
Studies have shown that derivatives of 5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-2-thioxo-4-imidazolidinone exhibit significant antimicrobial activities. For instance, new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones have been synthesized and tested for their antimicrobial activities, demonstrating effectiveness against pathogenic strains of bacteria and fungi (A. Stana, B. Tiperciuc, et al., 2014).
Antioxidant Properties and Neuroprotective Effects
The antioxidant and neuroprotective effects of related compounds have also been explored, with findings indicating potential benefits in reducing neuronal oxidative damage. This line of research suggests that derivatives of the compound may serve as promising agents for the treatment of conditions associated with oxidative stress (J. Hur, Sanghee Kim, et al., 2013).
Pharmacological Evaluation
Further pharmacological evaluations of 4-thiazolidinone derivatives have identified agonistic activities at benzodiazepine receptors, highlighting their potential as anticonvulsant agents. This research underscores the therapeutic versatility of the thiazolidinone ring system and its relevance in the development of new pharmacotherapies (M. Faizi, Reza Jahani, et al., 2017).
Properties
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4S/c1-31-21-8-4-3-7-20(21)29-24(30)19(28-25(29)34)12-15-6-5-9-22(32-2)23(15)33-14-16-10-11-17(26)13-18(16)27/h3-13H,14H2,1-2H3,(H,28,34)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRTOQUWGFKTE-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)/NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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